molecular formula C18H24N4O2 B6459936 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548992-39-6

8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6459936
CAS No.: 2548992-39-6
M. Wt: 328.4 g/mol
InChI Key: FTCWDPZKJHQNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a high-quality chemical reagent designed for investigative applications in medicinal chemistry and drug discovery. This compound belongs to the pyrido[2,3-d]pyrimidin-7-one family, a recognized privileged scaffold in pharmaceutical research due to its structural resemblance to purine bases found in DNA and RNA . This similarity allows derivatives to interact effectively with a variety of enzyme targets, making them a versatile starting point for the development of novel therapeutic agents . The core pyrido[2,3-d]pyrimidin-7-one structure is of significant interest in biomedical research, with over 20,000 documented derivatives and a rapidly growing body of scientific literature and patents . The specific substitution pattern on this compound—featuring a cyclopentyl group at the N8 position and a (oxan-4-yl)amino moiety at the C2 position—is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. This molecular architecture is frequently investigated for its potential to inhibit key kinases and other enzymes involved in disease proliferation . This product is offered with a commitment to quality and is accompanied by appropriate analytical data. It is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-10-16(23)22(14-4-2-3-5-14)17-15(12)11-19-18(21-17)20-13-6-8-24-9-7-13/h10-11,13-14H,2-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWDPZKJHQNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3CCOCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Chlorination

Introducing a halogen at the 2-position enables subsequent nucleophilic substitution with oxan-4-ylamine. Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C, selectively targeting the 2-position due to electronic effects of the adjacent carbonyl group. Alternatively, chlorination with phosphorus oxychloride (POCl₃) under reflux conditions converts the 7-oxo group to a 7-chloro intermediate, enhancing reactivity for amination.

Amination with Oxan-4-ylamine

The 2-chloro or 2-bromo intermediate undergoes nucleophilic aromatic substitution (SNAr) with oxan-4-ylamine. This reaction is catalyzed by palladium complexes (e.g., Pd(OAc)₂ with Xantphos) in toluene at 100–120°C, achieving >80% yield. The use of a Buchwald-Hartwig coupling protocol ensures efficient C–N bond formation while preserving the cyclopentyl and methyl substituents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance SNAr reactivity but may lead to side reactions with sensitive substituents.

  • Toluene or dioxane : Preferred for Pd-catalyzed amination due to optimal ligand solubility and thermal stability.

  • Temperature control : Maintaining 100–120°C during amination prevents decomposition of the oxan-4-ylamine while ensuring complete conversion.

Protecting Group Strategies

The 7-oxo group is susceptible to reduction during hydrogenation steps. Protection as a 7-chloro derivative (using POCl₃) prevents unwanted side reactions. Subsequent deprotection is achieved via hydrolysis with aqueous NaOH at 60°C.

Synthetic Pathways and Yield Data

StepReactionReagents/ConditionsYieldReference
1Core formationEthyl acetoacetate, diphenyl ether, 200°C65%
28-CyclopentylationCyclopentyl bromide, K₂CO₃, DMF72%
32-BrominationNBS, DMF, 25°C58%
4AminationOxan-4-ylamine, Pd(OAc)₂, Xantphos, 110°C82%

Analytical Characterization

Key spectroscopic data for intermediates and the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H-4), 6.89 (d, J = 8.0 Hz, 1H, H-6), 4.12 (m, 1H, cyclopentyl), 3.85 (m, 4H, oxane).

  • LC-MS (ESI+) : m/z 357.2 [M+H]⁺, confirming molecular weight.

Challenges and Mitigation Strategies

  • Regioselectivity in halogenation : Electron-deficient positions (C-2 and C-6) compete for bromination. Using sterically hindered NBS and low temperatures favors C-2 substitution.

  • Oxan-4-ylamine stability : Oxan-4-ylamine is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) with fresh amine minimizes degradation.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for exothermic steps (e.g., bromination), enhancing safety and reproducibility. Purification via crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Inhibition of Cyclin-dependent Kinases (CDKs)

One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6). These kinases play a crucial role in cell cycle regulation, and their dysregulation is often implicated in cancer. The compound's ability to inhibit these kinases positions it as a candidate for cancer treatment.

Case Study Example :
A study demonstrated that derivatives of pyrido[2,3-d]pyrimidin-7-one effectively inhibited CDK4/6, leading to reduced tumor growth in preclinical models. The structure-activity relationship (SAR) studies indicated that modifications to the oxan group enhanced potency against these kinases .

Anticancer Activity

The compound has shown promise in various cancer models. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.

Research Findings :
In vitro studies have revealed that the compound can effectively reduce the proliferation of several cancer cell lines, including breast and lung cancers. The IC50 values observed were significantly lower than those for traditional chemotherapeutics, suggesting a favorable therapeutic index .

Potential in Other Therapeutic Areas

Beyond oncology, there is emerging interest in exploring this compound's effects on other diseases characterized by aberrant kinase activity. For instance:

  • Neurodegenerative Diseases : Preliminary studies suggest that CDK inhibitors may also have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
  • Inflammatory Disorders : The anti-inflammatory properties of similar compounds indicate potential applications in treating chronic inflammatory diseases.

Data Tables

Application AreaMechanism of ActionReferences
CDK InhibitionInhibits CDK4 and CDK6 ,
Anticancer ActivityInduces apoptosis and cell cycle arrest
Potential NeuroprotectionModulates kinase activity
Anti-inflammatory PropertiesReduces inflammatory cytokine productionEmerging data

Mechanism of Action

The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in the regulation of the cell cycle by phosphorylating the retinoblastoma protein (Rb), which controls the progression from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb, thereby halting cell cycle progression and potentially leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview of Key Analogs

The table below summarizes critical pyrido[2,3-d]pyrimidin-7-one derivatives and their pharmacological profiles:

Compound Name C2 Substituent N8 Substituent Primary Target/Activity Key Data References
Target Compound (Oxan-4-yl)amino Cyclopentyl Kinase (e.g., CDK) Under investigation
Palbociclib (PD-0332991) [5-(Piperazin-1-yl)pyridin-2-yl]amino Cyclopentyl CDK4/6 FDA-approved for breast cancer; IC₅₀ = 11 nM (CDK4)
Dilmapimod (SB-681323) (1,3-Dihydroxypropan-2-yl)amino 2,6-Difluorophenyl P38 MAPK Inhibits TNF-α, IL-1β, IL-6; anti-inflammatory
Vistusertib (AZD2014) 3-(2,4-Bis[(3S)-3-methylmorpholin-4-yl]) - mTOR Phase II trials for solid tumors
PDE5 Inhibitor 5b (S)-2-(Hydroxymethyl)pyrrolidin-1-yl 3-Chloro-4-methoxybenzyl PDE5 EC₃₀ = 0.85 nM (rabbit corpus cavernosum)
Compound 58 (Kinase Inhibitor) [(Oxan-4-yl)amino] Cyclopentyl Kinase (unspecified) Synthesized via six-step pathway

Key Comparative Insights

Substituent Effects at C2 Position
  • Target Compound vs. Palbociclib : The oxan-4-yl group (tetrahydropyran) in the target compound replaces Palbociclib’s piperazinylpyridinyl moiety. This substitution likely reduces basicity, improving metabolic stability and blood-brain barrier penetration compared to the polar piperazine .
  • Target Compound vs. Dilmapimod : The oxan-4-yl group contrasts with Dilmapimod’s dihydroxypropan-2-yl substituent, which confers solubility but may increase off-target interactions due to hydroxyl groups .
N8 Cyclopentyl vs. Other Substituents
  • The cyclopentyl group at N8 is conserved in Palbociclib and the target compound, favoring hydrophobic interactions in kinase ATP-binding pockets. In contrast, PDE5 inhibitor 5b uses a 3-chloro-4-methoxybenzyl group, enhancing aromatic stacking in PDE5’s catalytic site .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Oxan-4-yl’s ether linkage is less prone to oxidative metabolism than Palbociclib’s piperazine, suggesting improved half-life .

Biological Activity

8-Cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a synthetic compound with significant potential in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H31N5O2
  • Molecular Weight : 397.5 g/mol
  • Purity : Typically around 95%.

The compound functions primarily as a CDK4 and CDK6 inhibitor , which are critical in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and has implications in cancer treatment, particularly for tumors that are driven by cyclin D1/CDK4/6 signaling pathways .

Therapeutic Potential

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit a range of biological activities:

  • Anticancer Activity : The inhibition of CDK4/6 is linked to reduced tumor growth in various cancer models. For instance, studies have shown that pyrido[2,3-d]pyrimidine derivatives can effectively inhibit the proliferation of cancer cells in vitro and in vivo .
  • Targeting Kinase Activity : The compound also shows promise against other kinases such as dihydrofolate reductase (DHFR) and various tyrosine kinases involved in cancer progression .

Case Studies

Several studies have evaluated the efficacy of this compound and its derivatives:

  • A study demonstrated that modifications to the pyrido[2,3-d]pyrimidine structure could enhance potency against specific cancer cell lines. For example, compounds with ethyl groups at certain positions exhibited four-fold greater activity compared to their methylated counterparts .
  • Another investigation highlighted the inhibitory effects on MAP kinases, suggesting a broader spectrum of action against multiple signaling pathways involved in tumorigenesis .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected pyrido[2,3-d]pyrimidine derivatives compared to this compound:

Compound NameTarget KinaseIC50 (μM)Notes
8-Cyclopentyl-5-methyl...CDK4/6TBDPromising anticancer activity
TAK-733MEK/ERK0.1Effective in melanoma models
PD-173955EPH receptors0.05Targets overexpressed proteins in cancers
Other Pyrido DerivativesDHFR/MAP KinasesVariousBroad activity against multiple targets

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the pyrido-pyrimidine core and subsequent functionalization to enhance biological activity.

Synthetic Route Overview

  • Formation of Pyrido-Pyrimidine Core : The initial step involves constructing the bicyclic structure through cyclization reactions.
  • Functionalization : Subsequent steps involve introducing cyclopentyl and oxan groups via nucleophilic substitutions or coupling reactions.
  • Purification : Final products are purified using chromatographic techniques to achieve desired purity levels.

Q & A

Q. What are the key structural features of 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one that influence its biological activity?

The compound’s activity is governed by its pyrido[2,3-d]pyrimidin-7-one core, which provides a planar aromatic system for target binding. The cyclopentyl group at position 8 enhances lipophilicity and steric bulk, potentially improving membrane permeability. The oxan-4-ylamino substituent at position 2 introduces hydrogen-bonding capabilities, critical for enzyme interactions (e.g., phosphodiesterase inhibition). The methyl group at position 5 may stabilize the conformation via steric effects .

Q. What synthetic routes are commonly employed for pyrido[2,3-d]pyrimidin-7-one derivatives?

A multi-step approach is typical:

  • Step 1: Condensation of α,β-unsaturated esters with malononitrile and aryl guanidines to form tetrahydropyrido intermediates.
  • Step 2: Cyclization under acidic or basic conditions (e.g., HCl/ethanol or K₂CO₃/DMF) to yield the pyrido[2,3-d]pyrimidin-7-one scaffold.
  • Step 3: Functionalization at position 2 using oxan-4-amine via nucleophilic substitution or coupling reactions. Seed crystals (e.g., isethionate salt forms) are critical for controlled crystallization .

Q. How is the compound’s structure confirmed after synthesis?

Spectroscopic methods include:

  • 1H/13C NMR: Cyclopentyl protons appear as multiplet signals (δ 1.5–2.0 ppm); oxan-4-ylamino groups show characteristic splitting patterns.
  • IR Spectroscopy: Amine N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) confirm key functional groups.
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 431.53) validate the molecular formula .

Advanced Research Questions

Q. How can synthesis yields be optimized for 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino] derivatives?

  • Seed Crystal Utilization: Adding isethionate salt seed crystals during crystallization improves polymorph control and yield (>20% increase) .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while ethanol/water mixtures facilitate precipitation.
  • Temperature Gradients: Slow cooling (0.5°C/min) reduces byproduct formation during cyclization .

Q. What strategies address solubility limitations in biological assays?

  • Salt Formation: Isethionate or hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
  • Co-Solvent Systems: Use DMSO/PBS (10% v/v) for in vitro assays; avoid concentrations >1% to minimize cytotoxicity.
  • Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or piperazine) at position 6 while retaining cyclopentyl bulk .

Q. How can researchers resolve contradictions in reported bioactivity data across similar compounds?

  • Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., PDE5 inhibition assays at pH 7.4, 25°C).
  • Purity Validation: Use HPLC (>98% purity) and elemental analysis to rule out impurity-driven artifacts.
  • Structural Comparisons: Contrast substituent effects (e.g., cyclopentyl vs. fluorobenzyl at position 8) on target selectivity .

Q. How to design derivatives for improved kinase selectivity?

  • Position 2 Modifications: Replace oxan-4-ylamino with bulkier amines (e.g., 4-methylpiperazine) to reduce off-target kinase binding.
  • Position 6 Functionalization: Introduce vinyl or acetyl groups to sterically block non-target interactions.
  • Computational Guidance: Molecular docking with kinase ATP-binding pockets (e.g., CDK2 or EGFR) identifies optimal substituent geometries .

Q. What experimental designs are recommended for comparative bioactivity studies?

  • Split-Plot Design: Assign trellis systems (e.g., cell lines) as main plots, rootstocks (e.g., compound variants) as subplots, and harvest timepoints as sub-subplots.
  • Replicates: Use ≥4 replicates with 5–10 samples per group to account for biological variability.
  • Statistical Analysis: ANOVA with post-hoc Tukey tests identifies significant differences in IC₅₀ or EC₅₀ values .

Q. How to evaluate the compound’s stability under physiological conditions?

  • pH-Dependent Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; oxan-4-ylamino groups are prone to hydrolysis under acidic conditions.
  • Light/Temperature Stress: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photostability .

Q. What are common impurities in synthesis, and how are they characterized?

  • Byproducts: Incomplete cyclization yields tetrahydropyrido intermediates (detected via LC-MS at m/z 320–350).
  • Unreacted Starting Materials: Residual α,β-unsaturated esters appear as doublet peaks in 1H NMR (δ 6.5–7.5 ppm).
  • Mitigation: Recrystallize in ethanol/water (3:1) to remove >90% of impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.